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Introduction
(E)-Flunarizine, originally identified by Janssen Pharmaceutica in 1968 with the research code

R14950, is a selective calcium antagonist that has become a notable therapeutic agent,

particularly in the prophylaxis of migraine and the management of vertigo.[1] This

diphenylmethylpiperazine derivative, structurally related to cinnarizine, emerged from early

research focused on compounds with vasodilatory and antihistaminic properties.[1] Its

development was driven by the recognition of calcium's critical role in cellular function and the

potential for selective calcium entry blockers to treat a variety of neurological and vascular

disorders. This technical guide provides a comprehensive overview of the discovery and early-

stage development of (E)-Flunarizine, detailing its synthesis, preclinical pharmacology, and

pharmacokinetic profile.

A Note on Stereochemistry: It is important to clarify that the pharmacologically active and

commercially developed isomer of Flunarizine is the (E)-isomer, formally named 1-[bis(4-

fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine. While the (Z)-isomer exists, the

vast body of research and clinical use pertains to the (E)-stereoisomer. This guide will

henceforth refer to the compound as (E)-Flunarizine to maintain chemical accuracy.
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The synthesis of (E)-Flunarizine has been approached through several routes. A common and

efficient method involves a five-step pathway starting from 4,4'-difluorobenzophenone. An

alternative, high-yield, two-step industrial method has also been described.

Five-Step Synthetic Pathway
A prevalent laboratory-scale synthesis of (E)-Flunarizine is a five-step process that offers good

yields and is amenable to scale-up.[1]

Experimental Protocol:

Step 1: Reduction of 4,4'-difluorobenzophenone to bis(4-fluorophenyl)methanol

To a solution of 4,4'-difluorobenzophenone in methanol at room temperature, sodium

borohydride is added portion-wise.

The reaction mixture is stirred until the starting material is consumed, as monitored by thin-

layer chromatography (TLC).

Upon completion, the reaction is quenched with water, and the product is extracted with an

organic solvent (e.g., ethyl acetate).

The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under

reduced pressure to yield bis(4-fluorophenyl)methanol.

Step 2: Chlorination of bis(4-fluorophenyl)methanol

The bis(4-fluorophenyl)methanol is dissolved in a suitable solvent and reacted with a

chlorinating agent, such as thionyl chloride or hydrochloric acid, typically at reflux.

The reaction progress is monitored by TLC.

After completion, the excess chlorinating agent and solvent are removed under reduced

pressure to afford 4,4'-(chloromethylene)bis(fluorobenzene). This intermediate is often used

in the next step without further purification.

Step 3: Synthesis of 1-[bis(4-fluorophenyl)methyl]piperazine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.tsijournals.com/articles/a-simple-and-efficient-synthesis-of-calciumchannel-blocker-flunarizine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The crude 4,4'-(chloromethylene)bis(fluorobenzene) is reacted with an excess of piperazine

in a suitable solvent like tetrahydrofuran (THF) in the presence of a base such as potassium

carbonate.

The reaction mixture is heated to reflux and maintained until the starting material is

consumed.

The inorganic salts are filtered off, and the filtrate is concentrated to give the crude 1-[bis(4-

fluorophenyl)methyl]piperazine, which can be purified by crystallization or chromatography.

Step 4 & 5: Alkylation with (E)-cinnamyl bromide to yield (E)-Flunarizine

1-[bis(4-fluorophenyl)methyl]piperazine is dissolved in a polar aprotic solvent like acetonitrile.

(E)-cinnamyl bromide (or a related cinnamyl halide) and a base, such as potassium

carbonate, are added to the solution. A phase-transfer catalyst (e.g., tetrabutylammonium

iodide) can be used to facilitate the reaction.

The mixture is heated to reflux for several hours until the reaction is complete (monitored by

TLC).

The solvent is removed under reduced pressure, and the residue is taken up in an organic

solvent and washed with water.

The organic layer is dried and concentrated. The final product, (E)-Flunarizine, is purified by

column chromatography or recrystallization.

Two-Step Industrial Synthesis
A more direct, high-yield synthesis suitable for industrial production has also been reported,

which involves an iron-catalyzed cross-coupling reaction.[2][3]

Experimental Protocol:

Step 1: Synthesis of 1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-chloroprop-2-en-1-yl]piperazine

1-[bis(4-fluorophenyl)methyl]piperazine is reacted with commercially available (E)-1,3-

dichloropropene in acetonitrile in the presence of potassium carbonate.
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The reaction is stirred at room temperature and then brought to reflux until completion.

The reaction mixture is filtered, and the solvent is evaporated. The crude product is purified

by column chromatography.

Step 2: Iron-Catalyzed Cross-Coupling to (E)-Flunarizine

To a solution of the product from Step 1 in an aprotic solvent like THF, an iron catalyst (e.g.,

Fe(acac)₃) is added under an inert atmosphere.

A solution of phenylmagnesium halide (e.g., PhMgCl) in THF is added slowly at a controlled

temperature (e.g., 0 °C).

The reaction is stirred at room temperature for a short period.

The reaction is quenched with water, and the product is extracted with an organic solvent.

The combined organic layers are washed, dried, and concentrated. The final product is

purified by column chromatography.

Preclinical Pharmacology
The early pharmacological evaluation of (E)-Flunarizine revealed a multifaceted profile, with its

primary activity as a selective calcium channel antagonist. However, it also demonstrated

interactions with other receptor systems, contributing to its therapeutic effects and side-effect

profile.

In Vitro Pharmacology
The in vitro activity of (E)-Flunarizine was characterized through a series of receptor binding

and functional assays to determine its potency and selectivity.

Table 1: In Vitro Pharmacological Profile of (E)-Flunarizine
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Target Assay Type Species Preparation Value
Reference(s
)

Voltage-

Gated

Calcium

Channels

T-type Ca²⁺

Channels

Whole-cell

patch clamp
Mouse

Trigeminal

Ganglion

Neurons

IC₅₀: 2.73

µmol/L
[4]

L-type Ca²⁺

Channels

Whole-cell

patch clamp
Mouse

Trigeminal

Ganglion

Neurons

IC₅₀: 2.73

µmol/L
[4]

High K⁺-

induced

Contraction

Functional

Assay
Rat Aorta

IC₅₀: 0.045

µmol/L
[5]

Dopamine

Receptors

Dopamine D₂

Receptor

Radioligand

Binding

([³H]spiperon

e)

Rat
Corpus

Striatum

Kᵢ: 112 ± 9

nM
[1]

Dopamine D₁

Receptor

Radioligand

Binding

([³H]SCH

23390)

Rat
Corpus

Striatum

Kᵢ: 532 ± 39

nM
[1]

Histamine

Receptors

Histamine H₁

Receptor

Radioligand

Binding
- -

Potent

antagonist
[6][7]

Serotonin

Receptors
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5-HT Uptake

Site

Functional

Assay
Human

Blood

Platelets

IC₅₀: 1

µmol/L

5-HT Uptake

Site

Functional

Assay
Rat

Synaptosome

s

IC₅₀: 5

µmol/L
[8]

Other Targets

Calmodulin

Functional

Assay (PDE

inhibition)

Bovine Brain
Competitive

antagonist
[9]

hERG K⁺

Channel

Whole-cell

patch clamp
Human CHO cells IC₅₀: 5.7 nM

Note: Specific Kᵢ values for H₁ and 5-HT₂ receptors from early development studies were not

readily available in the searched literature, though its activity at these sites is well-established.

Key In Vitro Experimental Protocols
Calcium Channel Activity (Whole-Cell Patch Clamp)

Cell Preparation: Trigeminal ganglion neurons are acutely isolated from mice.

Recording: Whole-cell patch-clamp recordings are performed to measure voltage-gated

calcium currents.

Procedure: A holding potential is applied, and depolarizing voltage steps are used to elicit

calcium currents. (E)-Flunarizine is applied at various concentrations to the bath solution.

Analysis: The inhibition of the peak current amplitude at each concentration is used to

calculate the IC₅₀ value.

Receptor Binding Assays (e.g., Dopamine D₂)

Tissue Preparation: The corpus striatum from rats is homogenized and centrifuged to

prepare a crude membrane fraction.
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Assay: Membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D₂

receptors) and varying concentrations of (E)-Flunarizine.

Separation: Bound and free radioligand are separated by rapid filtration.

Quantification: The radioactivity of the filters is measured by liquid scintillation counting.

Analysis: The concentration of (E)-Flunarizine that inhibits 50% of the specific binding of the

radioligand (IC₅₀) is determined, and the inhibition constant (Kᵢ) is calculated using the

Cheng-Prusoff equation.

In Vivo Pharmacology
Early in vivo studies in animal models were crucial for establishing the therapeutic potential of

(E)-Flunarizine, particularly in models relevant to migraine and vertigo.

Cortical Spreading Depression (CSD) Model in Rats A key preclinical model for migraine with

aura is the induction of cortical spreading depression.

Animal Preparation: Rats are anesthetized, and two small burr holes are drilled in the skull

over the cerebral cortex.

Induction: CSD is induced by the topical application of a high-concentration potassium

chloride (KCl) solution to the dura mater through one of the burr holes.

Recording: The characteristic slow negative potential shift of CSD is recorded using an

electrode placed in the second burr hole.

Drug Administration: (E)-Flunarizine is typically administered systemically (e.g.,

intraperitoneally) prior to CSD induction.

Endpoint: The primary endpoint is the effect of the drug on the frequency, propagation

speed, or amplitude of the CSD waves.

Preclinical Pharmacokinetics
The pharmacokinetic profile of (E)-Flunarizine was investigated in several animal species,

including rats and dogs, to understand its absorption, distribution, metabolism, and excretion
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(ADME) properties. These studies revealed good oral absorption and a long elimination half-

life.

Table 2: Preclinical Pharmacokinetic Parameters of (E)-Flunarizine (Oral Administration)

Species
Dose
(mg/kg)

Cₘₐₓ
(ng/mL)

Tₘₐₓ (h)
AUC
(ng·h/mL)

t₁/₂ (h)
Referenc
e(s)

Rat

Data not

consistentl

y reported

in early

literature

Dog

(Beagle)

Data not

consistentl

y reported

in early

literature

Human (for

compariso

n)

5
17.34 ±

4.87
2.33

162.80 ±

44.86 (to

36h)

~19 days

(multiple

doses)

[1][10]

Note: While detailed preclinical ADME studies were conducted, specific tabulated Cₘₐₓ, Tₘₐₓ,

and AUC values from the initial single-dose studies in rats and dogs were not consistently

available in the public domain literature reviewed. The long half-life in humans is a key

characteristic established early on.

Mechanism of Action & Signaling Pathways
The therapeutic effects of (E)-Flunarizine are attributed to its multifaceted mechanism of action,

primarily centered around the modulation of calcium homeostasis and neurotransmitter

receptor antagonism.

Calcium Channel Blockade and Calmodulin Inhibition
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(E)-Flunarizine blocks the influx of extracellular calcium through voltage-gated T-type and L-

type calcium channels.[4][6] This reduction in intracellular calcium concentration leads to

vasodilation, particularly in cerebral arteries, and neuronal stabilization. Additionally, (E)-

Flunarizine can directly antagonize calmodulin, an intracellular calcium-binding protein that

modulates the activity of numerous enzymes, including phosphodiesterases.[9] This action may

contribute to its tissue-selective effects.

Extracellular Space
(High Ca²⁺) Ca²⁺ Intracellular Space

(Low Ca²⁺)

(E)-Flunarizine

Voltage-Gated
Ca²⁺ Channels
(T-type, L-type)

CalmodulinInhibits

Activates

CaM-Kinases
Cellular Responses

(e.g., Vasoconstriction,
Neurotransmitter Release)

Modulates

Click to download full resolution via product page

Caption: (E)-Flunarizine's primary mechanism of action.

Neurotransmitter Receptor Antagonism
(E)-Flunarizine also exhibits antagonist activity at dopamine D₂ and histamine H₁ receptors.[1]

[6][7] The blockade of D₂ receptors may contribute to some of its neurological side effects,

while the antihistaminic action is relevant to its efficacy in treating vertigo.
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Caption: Antagonistic effects at D₂ and H₁ receptors.

Experimental and Developmental Workflow
The early development of (E)-Flunarizine followed a classical pharmaceutical research and

development pathway, from initial synthesis and screening to preclinical evaluation.
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Caption: Early development workflow of (E)-Flunarizine.

Conclusion
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The discovery and early development of (E)-Flunarizine at Janssen Pharmaceutica provided a

valuable therapeutic agent with a unique pharmacological profile. Its primary mechanism as a

selective calcium channel antagonist, supplemented by its effects on calmodulin and various

neurotransmitter receptors, underpins its efficacy in complex neurological disorders like

migraine and vertigo. The preclinical data established a foundation for its successful clinical

translation, highlighting a favorable pharmacokinetic profile with good oral absorption and a

long duration of action. This technical guide summarizes the foundational synthetic and

pharmacological work that was instrumental in bringing (E)-Flunarizine from the laboratory to

clinical practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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